molecular formula C22H23NO4S B2786010 Methyl 3-(4-(pentyloxy)benzamido)benzo[b]thiophene-2-carboxylate CAS No. 477556-23-3

Methyl 3-(4-(pentyloxy)benzamido)benzo[b]thiophene-2-carboxylate

Cat. No. B2786010
M. Wt: 397.49
InChI Key: VWXSPEDETDTXIG-UHFFFAOYSA-N
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Description

“Methyl 3-(4-(pentyloxy)benzamido)benzo[b]thiophene-2-carboxylate” is a chemical compound. It’s a derivative of thiophene, a five-membered ring made up of one sulfur as heteroatom . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Synthesis Analysis

The synthesis of thiophene derivatives often involves condensation reactions . For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .


Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom . Molecules with the thiophene ring system exhibit many pharmacological properties .


Chemical Reactions Analysis

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Future Directions

Thiophene-based conjugated molecules have played an indispensable role in the development of organic optoelectronics . Among various thiophene building blocks, the thieno-[3,4-b]thiophene (TT) unit with functional groups has recently emerged as an extremely attractive electron-withdrawing building block in organic electronics . In particular, thieno[3,4-b]thiophenes (TbTs) bearing a carboxyl group have been widely used in the development of donor and acceptor materials in organic solar cells (OSCs) represented by the PTB series family polymers and IDT-derived non-fullerene small molecules acceptors with state-of-the-art power conversion efficiencies (PCEs) .

properties

IUPAC Name

methyl 3-[(4-pentoxybenzoyl)amino]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4S/c1-3-4-7-14-27-16-12-10-15(11-13-16)21(24)23-19-17-8-5-6-9-18(17)28-20(19)22(25)26-2/h5-6,8-13H,3-4,7,14H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWXSPEDETDTXIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C(=O)NC2=C(SC3=CC=CC=C32)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(4-(pentyloxy)benzamido)benzo[b]thiophene-2-carboxylate

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